![molecular formula C22H30O3 B1248778 6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone](/img/structure/B1248778.png)
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone
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Overview
Description
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone is an androstanoid.
Scientific Research Applications
Aldosterone Antagonism
- Research has shown that esters of 17-hydroxy-3-oxo-17alpha-pregn-4-ene-7alpha,21-dicarboxylic acid-gamma-lactone, a closely related compound, exhibit good oral and subcutaneous activity as aldosterone antagonists. These findings contribute to understanding the structure-activity relationships in steroidal compounds (Weier & Hofmann, 1975).
Estrogenic Properties
- The estrogenic properties of lactones derived from the oxidation of 17alpha-[3-furyl]estradiol derivatives have been studied. Only specific lactones retained the same degree of estrogenic activity as the starting estradiols, highlighting the potential for selective estrogen receptor modulation (Lefebvre & Revesz, 1975).
Steroidal Synthesis
- In a study focusing on gestodene and drospirenone, researchers identified epimeric lactones as products of acidic treatment. These findings contribute to the broader understanding of steroidal chemistry and potential applications in pharmaceutical development (Colombo et al., 2006).
Novel Stereoselective Synthesis
- The stereoselective synthesis of 7beta-substituted 4,5alpha-epoxymorphinans was achieved via a novel and reactive gamma-lactone. This represents an advancement in synthetic chemistry, particularly in the context of opioid receptor ligand development (Fujii et al., 2004).
properties
Product Name |
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone |
---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(1'S,2'R,5R,8'R,10'R,11'S,15'S)-8'-hydroxy-2',15'-dimethylspiro[furan-5,14'-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane]-2-one |
InChI |
InChI=1S/C22H30O3/c1-19-8-4-16-14(15(19)5-9-21(19)10-6-18(24)25-21)11-17(23)22-12-13(22)3-7-20(16,22)2/h6,10,13-17,23H,3-5,7-9,11-12H2,1-2H3/t13?,14-,15-,16-,17+,19-,20+,21+,22?/m0/s1 |
InChI Key |
OUBYDRMNFCCAQT-CNGBPTJQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24C=CC(=O)O4)C[C@H](C56[C@@]3(CCC5C6)C)O |
Canonical SMILES |
CC12CCC3C1(C3)C(CC4C2CCC5(C4CCC56C=CC(=O)O6)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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